4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol
CAS No.: 69045-85-8
Cat. No.: VC3828913
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol - 69045-85-8](/images/structure/VC3828913.png)
CAS No. | 69045-85-8 |
---|---|
Molecular Formula | C12H8F3NO2 |
Molecular Weight | 255.19 g/mol |
IUPAC Name | 4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenol |
Standard InChI | InChI=1S/C12H8F3NO2/c13-12(14,15)8-1-6-11(16-7-8)18-10-4-2-9(17)3-5-10/h1-7,17H |
Standard InChI Key | LXXDBPUREVMTMI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1O)OC2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1O)OC2=NC=C(C=C2)C(F)(F)F |
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of two aromatic systems: a pyridine ring and a phenol group connected by an oxygen bridge. The pyridine moiety contains a trifluoromethyl (-CF₃) substituent at position 5, while the phenolic hydroxyl group resides at position 4 of the benzene ring. This arrangement is represented by the IUPAC name 4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenol and the SMILES notation C1=CC(=CC=C1O)OC2=NC=C(C=C2)C(F)(F)F
.
Table 1: Key Identifiers of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol
Property | Value | Source |
---|---|---|
CAS Number | 69045-85-8 | |
Molecular Formula | C₁₂H₈F₃NO₂ | |
Molecular Weight | 255.19 g/mol | |
Density | 1.378 g/cm³ | |
Boiling Point | 341.9°C at 760 mmHg | |
Flash Point | 160.6°C | |
LogP (Partition Coeff.) | 3.598 |
Spectroscopic and Computational Data
Physicochemical Properties
Crystallographic and Spectral Features
While crystallographic data are absent in the provided sources, the compound’s index of refraction (1.534) and exact mass (255.05100 Da) provide insights into its optical and mass spectrometric behavior . These properties are vital for analytical method development in quality control and environmental monitoring.
Synthesis and Industrial Production
Patent-Based Methodologies
Synthesis routes documented in patents involve nucleophilic aromatic substitution reactions. For example:
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Shenyang Research Institute (US2013/303541 A1): Reacts 2-chloro-5-(trifluoromethyl)pyridine with 4-hydroxyphenol under basic conditions .
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E. I. Du Pont (US4266063 A1): Utilizes Ullmann coupling between iodopyridine derivatives and phenolates .
Table 2: Representative Synthetic Pathways
Method | Key Reagents | Yield | Patent |
---|---|---|---|
Nucleophilic substitution | 2-Chloro-5-CF₃-pyridine, K₂CO₃ | ~72% | US2013/303541 |
Ullmann coupling | 2-Iodo-5-CF₃-pyridine, CuI | ~94% | US4266063 |
Optimization Challenges
The electron-withdrawing -CF₃ group deactivates the pyridine ring, necessitating harsh conditions (e.g., high temperatures, strong bases) for etherification . Purification often requires chromatography due to byproduct formation, impacting scalability .
Applications in Agrochemical and Pharmaceutical Research
Herbicide Metabolite
The compound is identified as a primary environmental metabolite of Fluazifop-P-butyl, a post-emergence herbicide used against grasses in broadleaf crops . Its detection in soil and water systems underscores the need for monitoring its ecological persistence and toxicity .
Bioactive Intermediate
Structural analogs, such as 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone, demonstrate COX-2 inhibitory activity, suggesting potential anti-inflammatory applications for derivatives of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol. The -CF₃ group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
Environmental and Regulatory Considerations
Ecotoxicology
As a Fluazifop-P-butyl metabolite, its environmental half-life and bioaccumulation potential remain understudied. Regulatory agencies mandate residue analysis in crops, with HS Code 2933399090 governing its international trade .
Related Compounds and Derivatives
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
This derivative (MW 269.23 g/mol) introduces a hydroxymethyl group, expanding utility in polymer chemistry and drug conjugation. Its synthesis via reduction of the parent compound’s ketone precursors is theorized but unconfirmed in the literature.
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